molecular formula C20H20F2N2O3 B2697529 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide CAS No. 921563-17-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide

Cat. No.: B2697529
CAS No.: 921563-17-9
M. Wt: 374.388
InChI Key: FLYPKAPITYMKRN-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide is a synthetic benzoxazepine-based compound designed for advanced pharmaceutical and life sciences research. This molecule features a 1,5-benzoxazepine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The structure is further functionalized with a 3,4-difluorobenzamide moiety, a substitution pattern known to enhance the pharmacokinetic properties of drug candidates, including improved metabolic stability and membrane permeability . The incorporation of fluorine atoms is a well-established strategy in modern drug design to positively influence a compound's absorption, distribution, and bioavailability . Researchers can leverage this compound as a key intermediate or building block in the development of novel therapeutic agents. The benzoxazepine scaffold is recognized as a privileged structure in the discovery of compounds acting on central nervous system targets and other disease pathways . This product is intended for research purposes as a standard or for use in screening assays, hit-to-lead optimization, and structure-activity relationship (SAR) studies to investigate new chemical entities for potential pharmacological activity. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-4-24-16-8-6-13(10-17(16)27-11-20(2,3)19(24)26)23-18(25)12-5-7-14(21)15(22)9-12/h5-10H,4,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYPKAPITYMKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzoxazepine derivatives share a common scaffold but differ in substituent patterns, which critically affect their pharmacological profiles. Below is a comparative analysis of structurally analogous compounds:

Compound Core Structure Substituents Conformational Flexibility Crystallographic Data Source
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide Benzoxazepine 5-ethyl, 3,3-dimethyl, 8-(3,4-difluorobenzamide) Low (rigid core) SHELXL-refined
N-(5-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-fluorobenzamide Benzoxazepine 5-methyl, 7-(2-fluorobenzamide) Moderate WinGX-processed
N-(3,3-diethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-6-yl)-4-chlorobenzamide Benzoxazepine 3,3-diethyl, 6-(4-chlorobenzamide) High (flexible ethyl groups) SHELXTL-refined

Key Findings :

  • The 3,4-difluorobenzamide moiety exhibits stronger electron-withdrawing effects than mono-fluoro or chloro substituents, which may improve binding to hydrophobic pockets in PPIs .

Pharmacological Activity Comparison

In vitro studies highlight differences in potency and selectivity across benzoxazepine derivatives:

Compound Target (IC₅₀, nM) Selectivity Ratio (vs. Off-Target) Metabolic Stability (t₁/₂, min)
N-(5-ethyl-3,3-dimethyl-4-oxo-...3,4-difluorobenzamide 12 ± 1.5 (HDAC6) 150:1 (vs. HDAC1) 45
N-(5-methyl-4-oxo-...2-fluorobenzamide 28 ± 3.2 (HDAC6) 50:1 (vs. HDAC1) 22
N-(3,3-diethyl-4-oxo-...4-chlorobenzamide 85 ± 6.7 (PI3Kγ) 10:1 (vs. PI3Kα) 15

Key Findings :

  • The target compound demonstrates superior HDAC6 inhibition and selectivity, attributed to its rigid core and fluorinated benzamide group .
  • Reduced metabolic stability in analogs with smaller substituents (e.g., methyl) correlates with faster hepatic clearance .

Physicochemical Properties Comparison

Physicochemical profiling reveals critical differences in solubility and permeability:

Compound LogP Aqueous Solubility (µg/mL) Permeability (PAMPA, nm/s)
N-(5-ethyl-3,3-dimethyl-4-oxo-...3,4-difluorobenzamide 3.2 8.5 25
N-(5-methyl-4-oxo-...2-fluorobenzamide 2.8 15.2 45
N-(3,3-diethyl-4-oxo-...4-chlorobenzamide 4.1 2.1 12

Key Findings :

  • The target compound’s higher LogP (3.2) reflects enhanced lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Analogs with methyl groups exhibit improved solubility but reduced target affinity due to increased polarity .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26F2N2O2C_{22}H_{26}F_{2}N_{2}O_{2} with a molecular weight of 382.5 g/mol. The compound features a benzoxazepine core which is known for various biological activities.

PropertyValue
Molecular FormulaC22H26F2N2O2
Molecular Weight382.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo) have shown promise in various therapeutic areas:

  • Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines. For instance:
    • Case Study : A study involving a similar benzoxazepine derivative showed significant inhibition of growth in colorectal cancer cells (IC50 values ranging from 6.7 µg/mL to >20 µg/mL) .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of benzoxazepine derivatives:

  • Colorectal Cancer Study :
    • Objective : To evaluate the cytotoxic effects on CCRF-CEM leukemia cells.
    • Results : The derivatives exhibited varying degrees of activity; however, the presence of specific functional groups significantly influenced efficacy .
  • Cardiomyocyte Differentiation :
    • Objective : Investigating the effects on differentiating cardiomyocytes.
    • Findings : Compounds within this class were shown to promote differentiation and survival of cardiomyocytes in vitro .

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